molecular formula C9H6N2O5 B11703281 2-(Hydroxymethyl)-5-nitroisoindoline-1,3-dione CAS No. 22546-83-4

2-(Hydroxymethyl)-5-nitroisoindoline-1,3-dione

Cat. No.: B11703281
CAS No.: 22546-83-4
M. Wt: 222.15 g/mol
InChI Key: LCUYVSBMPMKCST-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-nitroisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The presence of both hydroxymethyl and nitro functional groups in the compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-nitroisoindoline-1,3-dione typically involves the nitration of isoindoline derivatives followed by the introduction of a hydroxymethyl group. One common method involves the reaction of isoindoline with nitric acid to introduce the nitro group, followed by the reaction with formaldehyde to introduce the hydroxymethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Carboxymethyl)-5-nitroisoindoline-1,3-dione.

    Reduction: Formation of 2-(Hydroxymethyl)-5-aminoisoindoline-1,3-dione.

    Substitution: Formation of various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development due to its biological activity.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 2-(Hydroxymethyl)-5-nitroisoindoline-1,3-dione is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxymethyl group can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-5-nitroindoline-1,3-dione
  • 2-(Hydroxymethyl)-5-nitroisoindoline-1,3-dione
  • 2-(Hydroxymethyl)-5-nitrobenzene-1,3-dione

Uniqueness

This compound is unique due to the presence of both hydroxymethyl and nitro groups on the isoindoline scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the isoindoline ring system also differentiates it from other similar compounds, providing unique structural and electronic properties.

Properties

IUPAC Name

2-(hydroxymethyl)-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O5/c12-4-10-8(13)6-2-1-5(11(15)16)3-7(6)9(10)14/h1-3,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUYVSBMPMKCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22546-83-4
Record name N-(HYDROXYMETHYL)-4-NITROPHTHALIMIDE
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